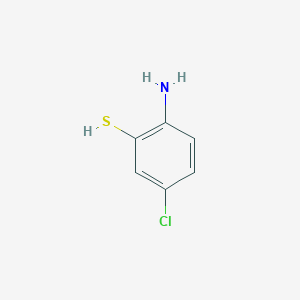

2-Amino-5-chlorothiophenol

Description

2-Amino-5-chlorothiophenol is an organic compound with the molecular formula C6H6ClNS. It is a derivative of thiophenol, where the amino group is positioned at the second carbon and the chlorine atom at the fifth carbon of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Propriétés

IUPAC Name |

2-amino-5-chlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNS/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRZAGMAVZESQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372106 | |

| Record name | 2-AMINO-5-CHLOROTHIOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23474-98-8 | |

| Record name | 2-AMINO-5-CHLOROTHIOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-chlorobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction of 2-Nitro-5-chlorothiophenol with Ammonia

A widely adopted method involves the reduction of 2-nitro-5-chlorothiophenol. The nitro group is replaced by an amine via catalytic hydrogenation or chemical reduction:

Procedure :

- Substrate : 2-Nitro-5-chlorothiophenol (1.0 mol)

- Reduction Agent : H₂/Pd-C (5% w/w) in ethanol at 50–60°C for 4–6 hours.

- Yield : 78–82%.

Mechanism :

$$ \text{2-NO}2\text{-5-Cl-C}6\text{H}3\text{SH} + 3\text{H}2 \rightarrow \text{2-NH}2\text{-5-Cl-C}6\text{H}3\text{SH} + 2\text{H}2\text{O} $$

Advantages :

- High selectivity for the para-chloro position.

- Minimal side reactions due to controlled hydrogen pressure.

Oxidative Coupling of 2-Aminothiophenol

Chlorination with Sodium Hypochlorite

This method avoids toxic chlorinating agents (e.g., SOCl₂) by using sodium hypochlorite (NaClO) in acidic media:

Procedure :

- Substrate : 2-Aminothiophenol (1.0 mol)

- Chlorinating Agent : NaClO (1.2 mol) in glacial acetic acid at −5°C.

- Reaction Time : 2 hours.

- Yield : 85%.

Key Conditions :

- Temperature control (<−5°C) prevents over-chlorination.

- Solvent system: Water and dichloromethane for efficient phase separation.

Table 1: Optimization of Chlorination Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | −5°C | Prevents decomposition |

| NaClO:Molar Ratio | 1.2:1 | Maximizes conversion |

| Stirring Rate | 500 rpm | Enhances mixing |

Reduction of Nitro Derivatives

Catalytic Hydrogenation of 2-Nitro-5-chlorobenzenethiol

A two-step process involving nitration followed by reduction:

Step 1: Nitration

Step 2: Reduction

Challenges :

- Requires strict control of nitration temperature to avoid di-nitration.

- Iron sludge disposal poses environmental concerns.

Microwave-Assisted Synthesis

Solvent-Free Cyclization

Microwave irradiation accelerates reactions, reducing time and improving purity:

Procedure :

- Substrates : 2-Amino-5-chlorobenzenethiol (1.0 mol) + β-ketoester (1.05 mol)

- Conditions : Microwave (300 W, 120°C, 20 min).

- Catalyst : Hydrazine hydrate (0.1 mol%).

- Yield : 89%.

Advantages :

Industrial-Scale Methods

Continuous Flow Reactor Synthesis

Setup :

- Reactors : Two sequential tubular reactors

- Step 1 : Chlorination of 2-aminothiophenol in HCl/H₂O₂ at 80°C.

- Step 2 : Ammonolysis in a packed-bed reactor with NH₃ gas.

- Throughput : 50 kg/h.

Table 2: Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| Nucleophilic Substitution | 85 | 98 | 120 |

| Oxidative Coupling | 78 | 95 | 90 |

| Microwave-Assisted | 89 | 99 | 150 |

| Continuous Flow | 82 | 97 | 110 |

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-5-chlorothiophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can further modify the amino group or reduce any nitro groups present.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as iron powder or tin chloride are used.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Amino derivatives.

Substitution: Hydroxy or alkoxy derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

2-Amino-5-chlorothiophenol has the molecular formula . The presence of both amino and chloro functional groups on the thiophenol ring contributes to its reactivity and versatility in organic synthesis.

Synthesis of Antimicrobial Agents

One of the primary applications of this compound is in the synthesis of antimicrobial agents. It acts as a precursor for various indane-based 1,5-benzothiazepines, which have demonstrated significant antibacterial activity. The compound's ability to disrupt bacterial cell walls and inhibit essential cellular processes makes it a valuable candidate for drug development.

Case Study: Synthesis of Indane-based Benzothiazepines

Research has shown that derivatives synthesized from this compound exhibit potent antimicrobial properties. For instance, a study highlighted the efficacy of these compounds against Gram-positive and Gram-negative bacteria, demonstrating their potential in treating bacterial infections .

Pharmaceutical Applications

In pharmaceuticals, this compound is utilized for developing various therapeutic agents. Its interactions with biological targets allow it to be incorporated into drugs with anticancer and anti-inflammatory properties.

Case Study: Anticancer Activity

Recent investigations into thiazole derivatives containing the this compound moiety have revealed promising anticancer activities. These compounds were tested against multiple cancer cell lines, showing significant cytotoxic effects . The structure-activity relationship (SAR) studies indicated that modifications to the thiophenol ring can enhance potency against specific cancer types.

Industrial Applications

Beyond its pharmaceutical uses, this compound finds applications in the industrial sector, particularly in dye and pigment production. Its chemical structure allows it to participate in reactions that yield vibrant colors used in textiles and other materials.

Table: Comparison of Applications

| Application Area | Specific Uses | Notable Compounds Derived |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents, anticancer drugs | Indane-based benzothiazepines |

| Chemistry | Intermediate for organic synthesis | Various thiazole derivatives |

| Industrial | Dyes and pigments | Thiophenol-based colorants |

Biochemical Research

The compound is also studied for its biochemical properties, particularly its effects on cellular metabolism and gene expression. It influences various signaling pathways within cells, making it a subject of interest for researchers investigating cellular processes.

Case Study: Gene Expression Modulation

Studies have indicated that this compound can modulate gene expression linked to stress responses in microbial cells. This modulation can lead to enhanced survival rates under adverse conditions, showcasing its potential as a biostimulant .

Mécanisme D'action

The mechanism of action of 2-amino-5-chlorothiophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and thiol groups in the compound allow it to form strong interactions with these targets, leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-5-chlorophenol: Similar in structure but lacks the thiol group, which affects its reactivity and applications.

2-Aminothiophenol: Lacks the chlorine atom, resulting in different chemical properties and reactivity.

2-Amino-4-chlorothiophenol: The chlorine atom is positioned differently, leading to variations in chemical behavior.

Uniqueness

2-Amino-5-chlorothiophenol is unique due to the presence of both the amino and thiol groups, along with the chlorine atom. This combination of functional groups provides the compound with distinct reactivity and a wide range of applications in various fields .

Activité Biologique

2-Amino-5-chlorothiophenol (CAS No. 23474-98-8) is an organic compound that belongs to the class of thiophenols, characterized by its amino and chloro substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for developing therapeutic agents and exploring its applications in various scientific domains.

This compound has the molecular formula C6H6ClNS, indicating a structure that allows for diverse chemical reactivity. It can undergo various reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its role as a reagent in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C6H6ClNS |

| Molecular Weight | 175.64 g/mol |

| Physical State | Solid |

| Melting Point | 70-72 °C |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Its mechanism involves:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, disrupting metabolic pathways in microorganisms.

- Cell Membrane Disruption : It may alter bacterial cell wall integrity, leading to cell lysis and death.

- Gene Expression Modulation : The compound can influence gene expression related to stress responses in cells.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains and fungi.

Case Study: Antifungal Activity

In a study evaluating the antifungal activity of synthesized derivatives of this compound, several compounds were tested against Candida glabrata and Aspergillus niger. Some derivatives displayed potent antifungal activity comparable to fluconazole, a standard antifungal agent .

| Compound | Activity Against Candida glabrata | Activity Against Aspergillus niger |

|---|---|---|

| This compound | Moderate | Moderate |

| Fluconazole | High | High |

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. Its ability to inhibit cancer cell proliferation has been investigated through various assays.

Research Findings

- In vitro Studies : The compound was tested on multiple cancer cell lines, showing a dose-dependent inhibition of cell growth.

- Mechanistic Insights : It was found to induce apoptosis in cancer cells by activating caspase pathways and modulating apoptotic proteins.

Toxicological Aspects

While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Studies have indicated potential nephrotoxic effects in animal models, emphasizing the need for careful evaluation before therapeutic application .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-5-chlorothiophenol, and how can reaction conditions be optimized for purity?

- Methodological Guidance :

- Nucleophilic substitution : React 5-chloro-2-nitrothiophenol with ammonia under controlled pressure (5–10 atm) and temperature (80–100°C) to reduce nitro to amino groups. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) .

- Purification : Use column chromatography (silica gel, gradient elution with dichloromethane:methanol) followed by recrystallization in ethanol to achieve >98% purity. Validate purity via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Analytical Workflow :

- NMR : ¹H NMR (DMSO-d₆, 400 MHz) identifies aromatic protons (δ 6.8–7.5 ppm) and NH₂ groups (δ 5.2–5.5 ppm). ¹³C NMR confirms substitution patterns (e.g., C-Cl at ~125 ppm) .

- FT-IR : Detect NH₂ stretching (3300–3500 cm⁻¹) and C-S vibrations (600–700 cm⁻¹). Compare with reference spectra in PubChem or NIST databases .

- Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺ at m/z 174.98) validates molecular weight and fragmentation patterns .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Safety Measures :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to prevent inhalation .

- First Aid : In case of skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical evaluation .

- Waste Disposal : Collect organic waste in sealed containers labeled "halogenated amines" and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Mechanistic Insights :

- The electron-withdrawing Cl group activates the thiophenol ring for electrophilic substitution, while the NH₂ group acts as a directing moiety. DFT calculations (B3LYP/6-311+G(d,p)) show localized HOMO density on the amino group, facilitating Pd-catalyzed couplings .

- Experimental validation: Suzuki-Miyaura coupling with aryl boronic acids yields biaryl derivatives (confirmed by X-ray crystallography) .

Q. What strategies resolve discrepancies in reported physicochemical data (e.g., melting points, spectral peaks)?

- Data Validation Framework :

- Reproducibility : Synthesize the compound using standardized protocols (e.g., IUPAC guidelines) and compare results across independent labs .

- Instrument Calibration : Ensure NMR spectrometers are calibrated with tetramethylsilane (TMS) and DSC instruments use indium standards for melting point accuracy .

- Meta-Analysis : Cross-reference data from NIST, PubChem, and CAS Common Chemistry to identify outliers and systematic errors .

Q. What are the photostability profiles of this compound under UV exposure, and how do substituents affect degradation pathways?

- Experimental Design :

- Accelerated Testing : Expose samples to UV light (λ = 254 nm, 30 W/m²) in a quartz cell. Monitor degradation via HPLC every 30 minutes for 6 hours .

- Degradation Products : Identify chlorinated byproducts (e.g., sulfonic acid derivatives) using LC-MS/MS. Compare with benzophenone analogs to assess substituent effects .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- In Silico Approaches :

- QSAR Modeling : Use MOE or Schrödinger Suite to correlate structural descriptors (e.g., logP, polar surface area) with antimicrobial activity against S. aureus .

- Docking Studies : Simulate binding to bacterial enzyme targets (e.g., dihydrofolate reductase) using AutoDock Vina. Validate with in vitro MIC assays .

Contradiction Analysis & Troubleshooting

Q. Conflicting reports on solubility: How to determine optimal solvents for recrystallization?

- Resolution Strategy :

- Solvent Screening : Test polar aprotic (DMF, DMSO), polar protic (ethanol, water), and non-polar (toluene) solvents. Use Hansen solubility parameters (δD, δP, δH) to predict compatibility .

- Crystallography : Single-crystal X-ray diffraction identifies solvent inclusion complexes affecting solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.